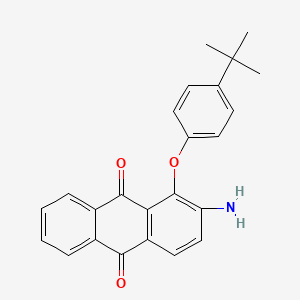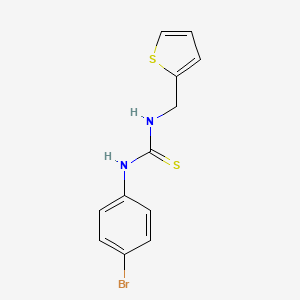
2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone, also known as AQ-4N, is a bioreductive prodrug that has gained attention in the field of cancer research. The compound is a member of the anthraquinone family and is structurally similar to other compounds that have been shown to possess antitumor activity.
作用机制
2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone is a bioreductive prodrug that is selectively activated in hypoxic tumor cells. The compound is reduced by enzymes in the tumor microenvironment to form a highly reactive species that can induce DNA damage and cell death. 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has also been shown to inhibit angiogenesis by blocking the formation of new blood vessels in the tumor. Additionally, 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone can modulate the immune system by increasing the activity of natural killer cells and enhancing the expression of immune checkpoint proteins.
Biochemical and Physiological Effects:
2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has been shown to induce a variety of biochemical and physiological effects in tumor cells. The compound can induce DNA damage and cell death through the formation of reactive oxygen species. 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone can also inhibit angiogenesis by blocking the expression of vascular endothelial growth factor. Additionally, 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone can modulate the immune system by increasing the activity of natural killer cells and enhancing the expression of immune checkpoint proteins.
实验室实验的优点和局限性
2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has several advantages for use in lab experiments. The compound is highly selective for hypoxic tumor cells, which allows for targeted therapy. 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has also been shown to have low toxicity in normal cells, which reduces the risk of side effects. However, 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has several limitations for use in lab experiments. The compound requires a hypoxic environment for activation, which can be difficult to replicate in vitro. Additionally, 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has poor solubility in aqueous solutions, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone. One area of focus is the development of new synthesis methods that can produce 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone with greater efficiency and purity. Another area of focus is the optimization of 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone for use in combination therapy with other anticancer agents. Additionally, research is needed to better understand the mechanism of action of 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone and to identify biomarkers that can be used to predict patient response to treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone in humans.
合成方法
2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 1,4-dihydroxyanthraquinone with tert-butyl-4-aminophenol. The resulting compound is then oxidized to form 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone. This synthesis method has been optimized to produce high yields of 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone with purity greater than 98%.
科学研究应用
2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has been extensively studied for its potential as an anticancer agent. The compound is unique in that it is selectively activated in hypoxic tumor cells, which are typically resistant to traditional chemotherapy. 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has been shown to induce tumor cell death through a variety of mechanisms, including DNA damage, inhibition of angiogenesis, and modulation of the immune system.
属性
IUPAC Name |
2-amino-1-(4-tert-butylphenoxy)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-24(2,3)14-8-10-15(11-9-14)28-23-19(25)13-12-18-20(23)22(27)17-7-5-4-6-16(17)21(18)26/h4-13H,25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZGUUJEDSDDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385897 |
Source


|
| Record name | 9,10-Anthracenedione, 2-amino-1-[4-(1,1-dimethylethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68256-56-4 |
Source


|
| Record name | 9,10-Anthracenedione, 2-amino-1-[4-(1,1-dimethylethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)
![2-({1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinyl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5150698.png)
![ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5150713.png)

![N'-(3-methoxypropyl)-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5150721.png)

![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5150737.png)
![2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5150756.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5150767.png)